An In-Depth Technical Guide to 1-(4-Aminophenyl)azetidin-3-ol: A Versatile Building Block for Drug Discovery
An In-Depth Technical Guide to 1-(4-Aminophenyl)azetidin-3-ol: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique combination of properties, including a rigid, three-dimensional structure, and the ability to introduce sp³-rich character, offers medicinal chemists a powerful tool to overcome challenges in drug design.[1] The strained four-membered ring system imparts distinct conformational constraints that can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of an azetidine ring can enhance physicochemical properties such as solubility and metabolic stability, crucial parameters for the development of successful therapeutics.[1] This guide focuses on a specific, yet highly valuable, azetidine derivative: 1-(4-Aminophenyl)azetidin-3-ol, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers and drug development professionals.
Core Compound Identification
Chemical Name: 1-(4-Aminophenyl)azetidin-3-ol CAS Number: 344405-82-9
Molecular Structure:
Caption: Chemical structure of 1-(4-Aminophenyl)azetidin-3-ol.
Physicochemical and Spectroscopic Properties
While a comprehensive experimental dataset for 1-(4-Aminophenyl)azetidin-3-ol is not extensively reported in publicly available literature, the following table summarizes its basic properties and provides predicted values or data from closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂N₂O | - |
| Molecular Weight | 164.21 g/mol | - |
| Appearance | Likely a solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure |
| ¹H NMR | Data not publicly available | - |
| ¹³C NMR | Data not publicly available | - |
| Mass Spectrum | Data not publicly available | - |
| IR Spectrum | Data not publicly available | - |
Note: Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.
Synthesis and Reaction Chemistry
A specific, detailed, and validated protocol for the synthesis of 1-(4-Aminophenyl)azetidin-3-ol is not readily found in peer-reviewed journals. However, based on general methods for the synthesis of N-aryl azetidin-3-ols, a plausible synthetic route can be proposed. A common and effective strategy involves the reaction of a suitably protected azetidin-3-ol with an activated aromatic compound, followed by deprotection.
Proposed Synthetic Pathway
A likely synthetic approach would involve the nucleophilic aromatic substitution of a protected 4-halo-nitrobenzene with a protected azetidin-3-ol, followed by reduction of the nitro group and deprotection. A key consideration is the choice of protecting groups for the azetidine nitrogen and the hydroxyl group to ensure chemoselectivity throughout the synthesis.
Caption: Proposed synthetic pathway for 1-(4-Aminophenyl)azetidin-3-ol.
General Experimental Protocol (Hypothetical)
Step 1: Protection of 1-Benzhydrylazetidin-3-ol
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To a solution of 1-benzhydrylazetidin-3-ol in anhydrous N,N-dimethylformamide (DMF), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.
Step 2: N-Arylation
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In a flask, combine the protected azetidine from Step 1, 1-fluoro-4-nitrobenzene, and potassium carbonate in dimethyl sulfoxide (DMSO).
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Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the N-arylated product.
Step 3: Reduction of the Nitro Group
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Dissolve the product from Step 2 in ethanol in a hydrogenation vessel.
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Add a catalytic amount of palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas and stir the reaction at room temperature until the uptake of hydrogen ceases.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.
Step 4: Deprotection
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Dissolve the product from Step 3 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the final product, 1-(4-Aminophenyl)azetidin-3-ol.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(4-Aminophenyl)azetidin-3-ol make it a highly attractive building block for the synthesis of novel drug candidates. The primary amine on the phenyl ring serves as a versatile handle for further functionalization, allowing for the introduction of various pharmacophoric groups through amide bond formation, sulfonylation, or reductive amination. The hydroxyl group on the azetidine ring can act as a hydrogen bond donor or acceptor, and can also be further modified.
Potential as a Scaffold for Kinase Inhibitors
The 4-aminophenyl moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain. The azetidin-3-ol portion can be utilized to project substituents into solvent-exposed regions or other pockets of the ATP-binding site, potentially leading to enhanced potency and selectivity.
Caption: Conceptual model of 1-(4-aminophenyl)azetidin-3-ol as a scaffold in kinase inhibitor design.
Use in the Development of Other Biologically Active Molecules
The unique structural and electronic properties of this compound also make it a valuable intermediate for the synthesis of a wide range of other biologically active molecules, including but not limited to:
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GPCR Ligands: The rigid azetidine core can help to lock in a specific conformation required for binding to G-protein coupled receptors.
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Enzyme Inhibitors: The hydroxyl group can be designed to interact with key residues in an enzyme's active site.
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Antimicrobial Agents: The azetidine ring is a component of several classes of antibiotics, and novel derivatives are of interest in combating antimicrobial resistance.[3][4]
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(4-Aminophenyl)azetidin-3-ol is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The safety precautions should be based on the known hazards of structurally related compounds, such as aromatic amines and other azetidine derivatives.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Hazards (Inferred from Structurally Similar Compounds):
-
Skin and Eye Irritation: Aromatic amines can be irritants.
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Sensitization: Some aromatic amines are known to be skin sensitizers.
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Toxicity: The toxicological properties of this specific compound have not been fully investigated. Assume it is potentially harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
1-(4-Aminophenyl)azetidin-3-ol is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the rigid azetidine core with a functionalizable aminophenyl group, provide a valuable platform for the design and synthesis of novel therapeutic agents. While detailed experimental data for this compound is currently limited in the public domain, this guide provides a foundational understanding of its potential synthesis, properties, and applications. As the importance of azetidines in drug development continues to grow, it is anticipated that compounds such as 1-(4-Aminophenyl)azetidin-3-ol will play an increasingly significant role in the discovery of new medicines. Researchers are encouraged to explore the potential of this and related scaffolds in their own drug discovery programs.
References
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Retrieved from [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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